molecular formula C15H17NO2S3 B2355060 7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1796961-84-6

7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2355060
CAS No.: 1796961-84-6
M. Wt: 339.49
InChI Key: OKHCUHXMUUONNT-UHFFFAOYSA-N
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Description

7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiazepane ring through the reaction of a suitable amine with a sulfur-containing reagent. The phenyl and thiophen-2-ylsulfonyl groups are then introduced through subsequent reactions involving electrophilic aromatic substitution or nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the thiazepane ring.

    Substitution: The phenyl and thiophen-2-ylsulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed under conditions such as reflux or in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenyl and thiophen-2-ylsulfonyl groups could play a role in binding to these targets, while the thiazepane ring might influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-4-(thiophen-2-yl)-1,4-thiazepane: Lacks the sulfonyl group, which could affect its reactivity and biological activity.

    7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-oxazepane: Contains an oxygen atom in place of the sulfur atom in the thiazepane ring, potentially altering its chemical properties.

    7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane: Contains an additional nitrogen atom, which could influence its electronic properties and reactivity.

Uniqueness

7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is unique due to the presence of both a thiazepane ring and a thiophen-2-ylsulfonyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-phenyl-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S3/c17-21(18,15-7-4-11-20-15)16-9-8-14(19-12-10-16)13-5-2-1-3-6-13/h1-7,11,14H,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCUHXMUUONNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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